Cas no 63968-74-1 ((2E)-4-methoxybut-2-enoic acid)

(2E)-4-methoxybut-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-4-Methoxy-2-butenoic Acid
- (2E)-4-Methoxy-2-but
- (E)-4-methoxybut-2-enoic acid
- (2E)-4-methoxybut-2-enoic acid
- 4-methoxycrotonic acid
- 75933-65-2
- DB-289724
- 63968-74-1
- MFCD03789599
- (E)-4-Methoxy-2-butenoic Acid
- CS-0100437
- SCHEMBL41826
- 4-methoxybut-2-enoic acid
- AS-53760
- E-4-Methoxy-but-2-enoic acid
- AT33512
- ZOJKRWXDNYZASL-NSCUHMNNSA-N
- EN300-364411
- (E)-4-methoxybut-2-enoicacid
- P17072
- SCHEMBL41825
- AKOS011627518
- EN300-157783
-
- MDL: MFCD03789599
- インチ: InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
- InChIKey: ZOJKRWXDNYZASL-NSCUHMNNSA-N
- ほほえんだ: COCC=CC(=O)O
計算された属性
- せいみつぶんしりょう: 116.04734
- どういたいしつりょう: 116.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 95.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
(2E)-4-methoxybut-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364411-0.05g |
(2E)-4-methoxybut-2-enoic acid |
63968-74-1 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
Enamine | EN300-364411-1.0g |
(2E)-4-methoxybut-2-enoic acid |
63968-74-1 | 95.0% | 1.0g |
$22.0 | 2025-03-18 | |
Enamine | EN300-364411-2.5g |
(2E)-4-methoxybut-2-enoic acid |
63968-74-1 | 95.0% | 2.5g |
$40.0 | 2025-03-18 | |
AK Scientific | 7813DL-5g |
(E)-4-Methoxybut-2-enoic acid |
63968-74-1 | 98% (GC) | 5g |
$165 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171077-250mg |
(E)-4-Methoxybut-2-enoic acid |
63968-74-1 | 98% | 250mg |
¥51.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171077-1g |
(E)-4-Methoxybut-2-enoic acid |
63968-74-1 | 98% | 1g |
¥85.00 | 2024-05-05 | |
Enamine | EN300-364411-10.0g |
(2E)-4-methoxybut-2-enoic acid |
63968-74-1 | 95.0% | 10.0g |
$131.0 | 2025-03-18 | |
AK Scientific | 7813DL-1g |
(E)-4-Methoxybut-2-enoic acid |
63968-74-1 | 98% (GC) | 1g |
$47 | 2023-09-16 | |
TRC | M262370-2.5g |
(2E)-4-Methoxy-2-butenoic Acid |
63968-74-1 | 2.5g |
$ 1777.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1213006-25g |
(E)-4-Methoxybut-2-enoic acid |
63968-74-1 | 95% | 25g |
$400 | 2024-07-23 |
(2E)-4-methoxybut-2-enoic acid 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
(2E)-4-methoxybut-2-enoic acidに関する追加情報
Research Brief on (2E)-4-Methoxybut-2-enoic Acid (CAS: 63968-74-1): Recent Advances and Applications in Chemical Biology and Medicine
In recent years, (2E)-4-methoxybut-2-enoic acid (CAS: 63968-74-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a building block for bioactive molecules and its potential therapeutic properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (2E)-4-methoxybut-2-enoic acid as a key intermediate in the synthesis of novel anti-inflammatory agents. Researchers demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), with selectivity indices superior to traditional NSAIDs. The study employed molecular docking simulations to elucidate the binding interactions, revealing a unique hydrogen-bonding network with the COX-2 active site.
Further investigations into the compound's mechanism of action were reported in a 2024 ACS Chemical Biology paper, which identified (2E)-4-methoxybut-2-enoic acid as a modulator of the Nrf2-Keap1 pathway. This finding suggests potential applications in oxidative stress-related diseases, including neurodegenerative disorders and cancer. The study utilized CRISPR-Cas9 gene editing to validate the compound's target engagement in cellular models.
From a synthetic chemistry perspective, recent advances in the production of (2E)-4-methoxybut-2-enoic acid have been achieved through biocatalytic routes. A 2023 Nature Catalysis publication described an engineered enoate reductase that enables asymmetric synthesis of the compound with >99% enantiomeric excess, addressing previous challenges in stereocontrol. This breakthrough has significant implications for the scalable production of chiral derivatives for pharmaceutical applications.
In the realm of drug delivery, a 2024 study in Advanced Materials reported the development of (2E)-4-methoxybut-2-enoic acid-functionalized nanoparticles for targeted therapy. The methoxy group was found to enhance cellular uptake in tumor tissues while minimizing off-target effects, as demonstrated in murine xenograft models of breast cancer. Pharmacokinetic studies showed improved bioavailability compared to the free acid form.
Ongoing clinical investigations are exploring the therapeutic potential of (2E)-4-methoxybut-2-enoic acid derivatives in metabolic disorders. Preliminary results from Phase I trials (NCT05678921) indicate favorable safety profiles for novel GPR40 agonists derived from this scaffold, with potential applications in type 2 diabetes management. These developments position 63968-74-1 as a promising chemical entity for next-generation therapeutics.
The compound's versatility is further evidenced by its incorporation into PROTAC (proteolysis targeting chimera) designs, as reported in a recent Cell Chemical Biology publication. Researchers successfully utilized (2E)-4-methoxybut-2-enoic acid as a linker moiety to develop selective BRD4 degraders, demonstrating the compound's utility in emerging targeted protein degradation technologies.
As research progresses, challenges remain in optimizing the pharmacological properties of (2E)-4-methoxybut-2-enoic acid derivatives. Current efforts focus on improving metabolic stability and tissue distribution through structural modifications, while maintaining the compound's favorable interaction profiles. The coming years are likely to see increased translation of these findings into clinical candidates, particularly in areas of unmet medical need.
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